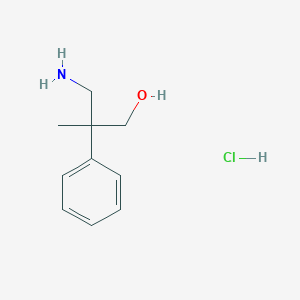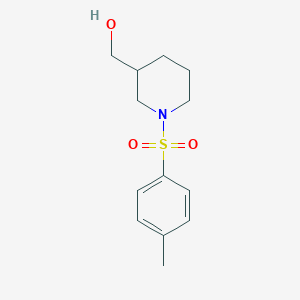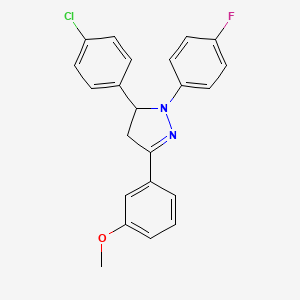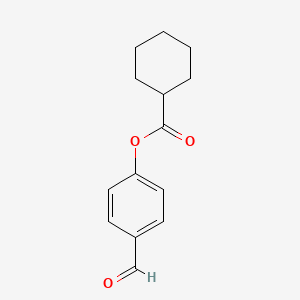
3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves optical resolution and preferential crystallization techniques to obtain optically active amino acids and their derivatives. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is achieved by resolving racemic mixtures using specific resolving agents and preferential crystallization to obtain high optical purities . Another synthesis route for 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization and alkylation steps followed by hydrolysis and esterification to yield the desired product . These methods could potentially be adapted for the synthesis of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as infrared spectroscopy and X-ray crystallography. For example, the crystal structure of a synthesized compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined using X-ray crystallography, revealing intermolecular hydrogen bonds that form extended chains . These techniques could be applied to determine the molecular structure of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."
Chemical Reactions Analysis
The papers describe various chemical reactions, including electrophilic attacks on enolates derived from chiral oxazolidinones to prepare 3-aminopropanoic acid derivatives . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols is evaluated, indicating that the position of substituents and the configuration of the quaternary carbon atom are crucial for activity . These findings suggest that the chemical reactivity and biological activity of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride" could be influenced by its substituents and stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohol hydrochlorides are influenced by their molecular structure. The antioxidant and membrane-stabilizing properties of related compounds, such as 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, were studied in vitro, showing weak antioxidant properties but marked antihemolytic effects . These properties are important for understanding the potential therapeutic applications of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."
科学的研究の応用
Immunomodulatory Properties
Research has identified compounds structurally related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for their potential immunosuppressive effects. The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, including derivatives that structurally resemble 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride, have shown considerable activity as immunosuppressive agents. These compounds have been tested for their lymphocyte-decreasing effect and their efficacy in prolonging the survival of rat skin allografts, suggesting their potential application in organ transplantation therapy (Kiuchi et al., 2000).
Antitumor Activity
The modification and evaluation of compounds related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for antitumor activities have also been documented. A study focused on the synthesis and in vitro testing of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides for their antitumor properties. This research aimed to discover biologically active compounds among a new series of tertiary aminoalkanols, highlighting the ongoing interest in this chemical structure for therapeutic development (Isakhanyan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-amino-2-methyl-2-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(7-11,8-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKATZUQSWLNACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)


![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)
